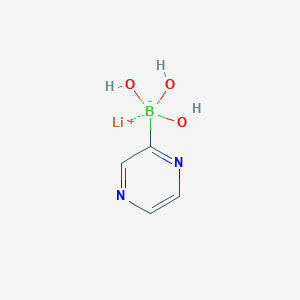
4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
Overview
Description
“4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride” is a chemical compound with the CAS Number 916211-32-0 . It has a molecular weight of 174.67 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “(1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride” and its InChI code is "1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H/t7-,8-;" .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Scientific Research Applications
Environmental Exposure and Biomonitoring
A study on environmental exposure to plasticizers, specifically focusing on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicates the relevance of cyclohexane derivatives in assessing human exposure to environmental contaminants. Silva et al. (2013) described the use of DINCH metabolites as biomarkers for exposure assessment, highlighting the utility of cyclohexane derivatives in environmental health research (Silva et al., 2013).
Clinical Applications and Pharmacology
Gabapentin, a compound structurally related to 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride, showcases the therapeutic application of cyclohexane derivatives. Crawford et al. (1987) discussed gabapentin's antiepileptic properties in a clinical trial, underlining the potential of cyclohexane derivatives in drug development for neurological conditions (Crawford et al., 1987).
Bioavailability and Drug Metabolism
Research on the bioavailability of drugs, such as the study on tranexamic acid administered as a prodrug (Svahn et al., 1988), can provide insights into how cyclohexane derivatives might be processed in the body. This research highlights the importance of understanding the metabolic pathways and bioavailability of cyclohexane-based drugs for optimizing their therapeutic efficacy (Svahn et al., 1988).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBRXPKKPZGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride | |
CAS RN |
916211-32-0 | |
| Record name | (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)











![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)